N-(3-chlorophenyl)-1-ethyl-1H-1,3-benzodiazol-2-amine
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Overview
Description
N-(3-chlorophenyl)-1-ethyl-1H-1,3-benzodiazol-2-amine is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a 3-chlorophenyl group attached to the nitrogen atom of the benzodiazole ring, which can influence its chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to target the serine/threonine-protein kinase pim-1 .
Mode of Action
It’s likely that it interacts with its target protein, potentially altering its function or activity .
Biochemical Pathways
Related compounds have shown antileishmanial and antimalarial activities , suggesting potential effects on the biochemical pathways of these organisms.
Result of Action
Related compounds have shown potential antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that benzimidazoles, the family to which this compound belongs, have the ability to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the benzimidazole derivative .
Cellular Effects
Benzimidazole derivatives have been shown to exhibit a broad spectrum of biological activities, including anticancer activity . The presence of certain functional groups can significantly increase the anticancer activity of these compounds .
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-1-ethyl-1H-1,3-benzodiazol-2-amine typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chloronitrobenzene and subsequent reduction of the nitro group to an amine.
Ethylation: The final step involves the ethylation of the benzodiazole nitrogen using ethyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functional groups.
Substitution: The 3-chlorophenyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of 3-chlorophenyl-1-ethyl-1H-1,3-benzodiazol-2-carboxylic acid.
Reduction: Formation of 3-chlorophenyl-1-ethyl-1H-1,3-benzodiazol-2-amine from its nitro precursor.
Substitution: Formation of various substituted benzodiazoles depending on the substituent introduced.
Scientific Research Applications
N-(3-chlorophenyl)-1-ethyl-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its benzodiazole core, which is common in many drugs.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
- N-(3-chlorophenyl)-1H-1,3-benzodiazol-2-amine
- N-(3-chlorophenyl)-1-methyl-1H-1,3-benzodiazol-2-amine
- N-(3-chlorophenyl)-1-propyl-1H-1,3-benzodiazol-2-amine
Comparison: N-(3-chlorophenyl)-1-ethyl-1H-1,3-benzodiazol-2-amine is unique due to its ethyl group, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The presence of the 3-chlorophenyl group also contributes to its distinct chemical reactivity and biological activity compared to other benzodiazole derivatives.
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-ethylbenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3/c1-2-19-14-9-4-3-8-13(14)18-15(19)17-12-7-5-6-11(16)10-12/h3-10H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGLYOKYIVDPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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